

Application Notes and Protocols for Cdk-IN-15 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of **Cdk-IN-15**, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4] **Cdk-IN-15** is a small molecule inhibitor with high selectivity for CDK2, a key kinase involved in the G1/S phase transition of the cell cycle.[5] In complex with Cyclin E or Cyclin A, CDK2 phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, leading to the activation of E2F transcription factors and entry into S phase.[3][6] This document provides a detailed protocol for measuring the in vitro potency of **Cdk-IN-15** against CDK2/Cyclin A2 using a luminescence-based ADP-Glo™ Kinase Assay.

Signaling Pathway of CDK2

The diagram below illustrates the central role of the CDK2/Cyclin complex in cell cycle progression, which is the target of **Cdk-IN-15**. Mitogenic signals lead to the expression of D-type cyclins and activation of CDK4/6, which initiate the phosphorylation of Rb.[3] This leads to the release of some E2F transcription factors, which drive the expression of E-type cyclins. The

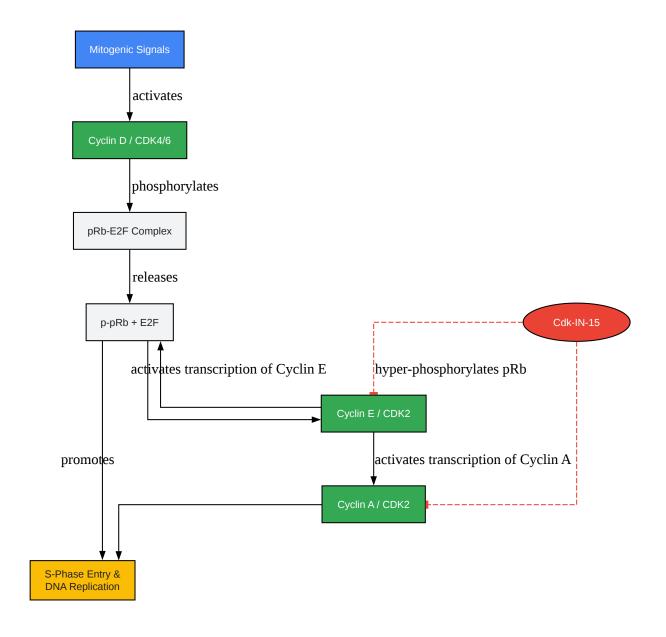


Methodological & Application

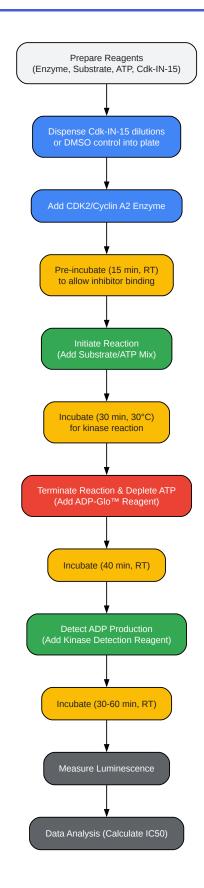
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resulting CDK2/Cyclin E complex further phosphorylates Rb, leading to full E2F activation and the transcription of genes required for S-phase entry, including Cyclin A.[7] The CDK2/Cyclin A complex then promotes progression through the S-phase.[6] **Cdk-IN-15** inhibits this cascade by directly targeting the kinase activity of CDK2.









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References

- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history and future of targeting cyclin-dependent kinases in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development
 —Review PMC [pmc.ncbi.nlm.nih.gov]
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